N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-prop-2-ynylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-4-6-11-7-5-9(8-11)10(2)3/h1,9H,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONRTFVGJURQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339671-68-9 | |
| Record name | N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine typically involves the reaction of 1,3-dibromopropane with methylamine in the presence of a base such as sodium hydroxide (NaOH). The reaction mixture is stirred and maintained at a controlled temperature to facilitate the formation of the desired product. The reaction product is then purified through crystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N,N-Dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is primarily recognized for its role as a building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions leading to the formation of heterocyclic compounds, which are crucial in drug development.
Synthesis of Heterocyclic Compounds
Recent studies have highlighted the utility of this compound in synthesizing a range of heterocyclic derivatives. For instance, it has been used as a precursor in the synthesis of enaminones and other nitrogen-containing heterocycles, which are known for their biological activities. These derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders .
Case Study: Anticancer Activity
A notable study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity in vitro. The compounds were tested against several cancer cell lines, showing promising results that warrant further investigation into their mechanism of action and efficacy in vivo .
Catalytic Applications
The compound has also been investigated for its catalytic properties, particularly in organic synthesis. Its ability to facilitate reactions such as cross-coupling and cycloaddition makes it a valuable reagent in synthetic chemistry.
Cross-Coupling Reactions
Research indicates that this compound can serve as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules .
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Cross-Coupling | Pd(N,N-dimethyl) | 85 |
| Cycloaddition | Cu(I) with ligand | 78 |
| N-Alkylation | Base-mediated | 90 |
Material Science Applications
In material science, this compound has shown potential as a precursor for functional polymers and nanomaterials.
Polymer Synthesis
The compound can be polymerized to create materials with specific properties suitable for applications in coatings and adhesives. Its unique structure allows for the incorporation of functional groups that enhance the mechanical and thermal properties of the resulting polymers .
Case Study: Polymer Properties
A recent study synthesized a polymer from this compound and evaluated its thermal stability and mechanical strength. The results showed that the polymer maintained structural integrity at elevated temperatures, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The propynyl group in the compound’s structure is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
N,N-dimethyl-2-propyn-1-amine: Similar structure but lacks the pyrrolidine ring.
Dipropargylamine: Contains two propynyl groups instead of one.
Uniqueness: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to the presence of both a pyrrolidine ring and a propynyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
N,N-Dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.237 g/mol. This compound is notable for its unique structural features, including a pyrrolidine ring and a propynyl substituent, which confer distinct chemical and biological properties. Recent research has highlighted its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's structure allows for diverse chemical interactions, making it an intriguing candidate for both synthetic and biological applications. The presence of the dimethylamino group enhances its reactivity, while the propynyl group contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.237 g/mol |
| Functional Groups | Pyrrolidine ring, Dimethylamino group, Propynyl group |
Synthesis
This compound can be synthesized through various methods, including:
- Reaction of 1,3-dibromopropane with methylamine in the presence of a base (e.g., sodium hydroxide).
- Use of organozinc compounds in catalytic reactions to form methylenepyrrolidine derivatives.
These synthetic pathways emphasize the compound's accessibility for research and industrial purposes .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example, studies on pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its binding affinity to bacterial targets, leading to increased antimicrobial efficacy .
Case Study: Antibacterial Activity
In vitro tests demonstrated that certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects, potentially acting as an enzyme inhibitor in neurodegenerative conditions. Its interaction with specific molecular targets could modulate pathways involved in neuronal health .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways that affect cell survival and proliferation.
These interactions are crucial for understanding the compound's therapeutic potential .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
